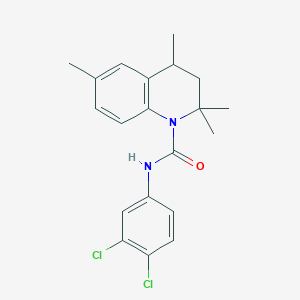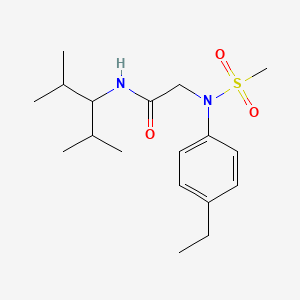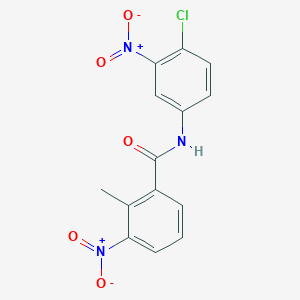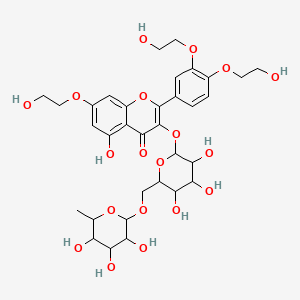![molecular formula C25H19N3O2S B12453723 N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B12453723.png)
N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)naphthalene-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene ring, a phenylcarbonyl group, and a carbamothioyl linkage, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-1-carboxylic acid with thionyl chloride to form naphthalene-1-carbonyl chloride. This intermediate is then reacted with 4-aminophenylcarbamothioyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or naphthalene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives
- N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide
Uniqueness
N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)naphthalene-1-carboxamide stands out due to its unique combination of a naphthalene ring and a carbamothioyl linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C25H19N3O2S |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
N-[(4-benzamidophenyl)carbamothioyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C25H19N3O2S/c29-23(18-8-2-1-3-9-18)26-19-13-15-20(16-14-19)27-25(31)28-24(30)22-12-6-10-17-7-4-5-11-21(17)22/h1-16H,(H,26,29)(H2,27,28,30,31) |
Clé InChI |
MMHUOMNHRSNURP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-benzyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12453673.png)
![N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine](/img/structure/B12453680.png)
![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}pyridine-3-carboxamide](/img/structure/B12453684.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12453690.png)

![2-(1H-indol-1-yl)-N-[4-(2-phenylethoxy)phenyl]acetamide](/img/structure/B12453695.png)
![3-[(1R,5R)-3-(3-isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine](/img/structure/B12453699.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B12453701.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B12453710.png)
![2,4-dihydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide](/img/structure/B12453726.png)
